3-bromo-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
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Overview
Description
3-bromo-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is an organic compound that features a bromine atom, an ethoxy group, and a pyridinylmethylphenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Ethoxylation: The ethoxy group is introduced via nucleophilic substitution, often using ethyl alcohol (ethanol) in the presence of a base such as sodium ethoxide (NaOEt).
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the brominated and ethoxylated benzene derivative with 4-(pyridin-4-ylmethyl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: NaOH, KOH, NH3, RSH
Major Products
Scientific Research Applications
3-bromo-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the pyridinylmethyl group can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
- 3-chloro-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
- 3-bromo-4-ethoxy-N-[4-(pyridin-3-ylmethyl)phenyl]benzamide
Uniqueness
3-bromo-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom can enhance its reactivity in substitution reactions, while the ethoxy group can influence its solubility and stability.
Properties
IUPAC Name |
3-bromo-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c1-2-26-20-8-5-17(14-19(20)22)21(25)24-18-6-3-15(4-7-18)13-16-9-11-23-12-10-16/h3-12,14H,2,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCSPCYVCOXIKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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